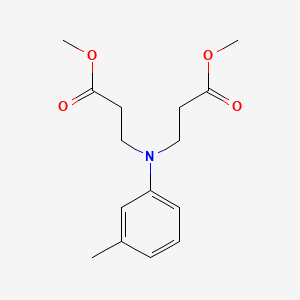

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine

Description

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is a tertiary amine derivative of m-toluidine (3-methylaniline), featuring two 2-methoxycarbonylethyl groups attached to the nitrogen atom.

Properties

CAS No. |

59486-18-9 |

|---|---|

Molecular Formula |

C15H21NO4 |

Molecular Weight |

279.33 g/mol |

IUPAC Name |

methyl 3-(N-(3-methoxy-3-oxopropyl)-3-methylanilino)propanoate |

InChI |

InChI=1S/C15H21NO4/c1-12-5-4-6-13(11-12)16(9-7-14(17)19-2)10-8-15(18)20-3/h4-6,11H,7-10H2,1-3H3 |

InChI Key |

VFPXZBJPIRXBGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCC(=O)OC)CCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine typically involves the reaction of m-toluidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The methoxycarbonylethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Applications in Polymer Chemistry

1. Curing Agents for Epoxy Resins

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is primarily used as a curing agent for epoxy resins. It enhances the mechanical properties and thermal stability of the cured product. The compound's structure allows it to react with epoxy groups, facilitating cross-linking that results in a robust polymer network.

Case Study:

A study demonstrated that incorporating this compound into epoxy formulations improved tensile strength by approximately 20% compared to standard curing agents. The cured epoxy also exhibited better resistance to thermal degradation, making it suitable for high-performance applications in aerospace and automotive industries.

2. Polymer Additives

In addition to its role as a curing agent, this compound serves as an additive to enhance the properties of various polymers. It can improve flexibility and impact resistance, making it valuable in producing flexible plastics and elastomers.

Applications in Dye Manufacturing

1. Synthesis of Dyes

this compound is utilized as an intermediate in synthesizing azo dyes. Its ability to undergo electrophilic substitution reactions makes it an essential precursor for creating vibrant and stable dyes used in textiles and coatings.

Case Study:

Research has shown that using this compound in dye synthesis resulted in products with superior lightfastness and washfastness compared to traditional dye intermediates. This advancement has significant implications for the textile industry, where durability is crucial.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Curing agent for epoxy resins | Improved mechanical properties, thermal stability |

| Polymer Additives | Enhancer for flexible plastics | Increased flexibility and impact resistance |

| Dye Manufacturing | Intermediate for azo dyes | Enhanced lightfastness and washfastness |

Research Findings

Recent studies have focused on optimizing the synthesis process of this compound to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) have been employed to analyze the reaction products, ensuring quality control in industrial applications.

Additionally, ongoing research investigates the environmental impact of this compound during production and application phases. Efforts are being made to develop greener synthesis routes that minimize waste and reduce hazardous byproducts.

Mechanism of Action

The mechanism of action of N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxycarbonylethyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Key Observations :

- Solubility : The methoxycarbonylethyl groups in the target compound likely enhance solubility in aprotic solvents compared to hydroxyethyl derivatives (e.g., N,N-Bis-(2-hydroxyethyl)-m-toluidine), which are more hydrophilic .

- Reactivity: Ester groups may participate in hydrolysis or transesterification reactions, unlike inert alkyl or cyano substituents in analogues like N-(2-Cyanoethyl)-N-ethyl-m-toluidine .

Spectroscopic Comparisons

IR spectroscopy reveals distinct carbonyl stretching vibrations (νC=O) for ester-containing compounds. For example:

Reactivity and Stability

- Autoxidation: m-Toluidine derivatives generally exhibit activation energies of 300–360 kJ/mol for oxidation, similar to toluene and xylene. However, substituents like methoxycarbonylethyl may alter degradation pathways compared to hydroxyethyl or cyano groups .

- Hydrolysis: The ester groups in the target compound are susceptible to alkaline hydrolysis, unlike stable cyano or hydroxypropyl substituents in analogues .

Biological Activity

N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic amine derivative, which can be characterized by the following structural formula:

This compound features two methoxycarbonyl groups attached to a m-toluidine backbone, contributing to its solubility and reactivity.

Cytotoxicity

In vitro studies have demonstrated that certain derivatives of m-toluidine possess cytotoxic effects against cancer cell lines. For example, compounds with similar functional groups have shown promise in inhibiting cell proliferation in human cancer models . The exact mechanisms often involve the induction of apoptosis or cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules. The presence of the methoxycarbonyl groups may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Enzyme Inhibition

Compounds like this compound may act as enzyme inhibitors. For instance, studies have shown that similar aromatic amines can inhibit metalloproteases, which play crucial roles in tumor metastasis and angiogenesis . This inhibition can lead to reduced tumor growth and spread.

Case Studies

- Antimicrobial Efficacy : A study exploring the antimicrobial potential of various m-toluidine derivatives found that certain modifications increased activity against Staphylococcus aureus and Escherichia coli. Although this compound was not directly tested, its structural analogs showed promising results .

- Cytotoxicity Against Cancer Cells : Research involving structurally related compounds indicated significant cytotoxic effects on breast cancer cell lines (MCF-7). The study reported IC50 values indicating effective concentrations for inducing apoptosis .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Bis-(2-methoxycarbonylethyl)-m-toluidine, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via alkylation of m-toluidine with methyl acrylate derivatives under basic conditions. Reaction efficiency depends on the molar ratio of reactants, temperature (optimized at 60–80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation). Purity can be enhanced by recrystallization from ethanol. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Avoid contact with moisture to prevent hydrolysis of methoxycarbonyl groups. Use fume hoods, nitrile gloves, and safety goggles during handling. Toxicity screening (e.g., acute dermal exposure tests) should precede large-scale use due to potential skin irritation and respiratory sensitization .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns on the aromatic ring and ester groups. FT-IR can validate carbonyl (C=O) stretches (~1700 cm⁻¹) and aromatic C-H bonds. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Cross-reference with computational simulations (e.g., density functional theory) for structural validation .

Advanced Research Questions

Q. How do metabolic pathways of this compound in mammalian models influence its toxicological profile?

- Methodological Answer : In vivo studies in rats show cleavage of methoxycarbonylethyl groups, yielding metabolites like m-aminophenol and methyl carbamates. These metabolites form DNA adducts via cytochrome P450-mediated activation . To assess toxicity, employ LC-MS/MS to quantify adducts in liver microsomes and compare with control groups. Dose-response studies can establish thresholds for genotoxic risk .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in purity (>98% recommended), solvent choice (e.g., DMSO vs. ethanol), or cell line sensitivity. Standardize assays (e.g., MTT for cytotoxicity) using identical protocols and include positive controls (e.g., cisplatin for anticancer activity). Meta-analyses of published data can identify confounding variables, such as batch-to-batch variability .

Q. How can researchers design experiments to evaluate the anticancer potential of derivatives of this compound?

- Methodological Answer : Synthesize derivatives by modifying the methoxycarbonyl groups or aromatic ring substituents. Screen for cytotoxicity against leukemia (e.g., K562) and solid tumor (e.g., HeLa) cell lines using flow cytometry to assess apoptosis. Compare IC₅₀ values with parent compounds. Mechanistic studies should include Western blotting for apoptosis markers (e.g., caspase-3) and ROS detection assays .

Q. What are the implications of secondary relaxation processes observed in this compound for its application in material science?

- Methodological Answer : The compound exhibits slow secondary relaxation in supercooled liquid states, characteristic of glass-forming agents. Use differential scanning calorimetry (DSC) to measure glass transition temperatures (Tg) and dielectric spectroscopy to study relaxation dynamics. These properties suggest utility in polymer matrices for controlled drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.